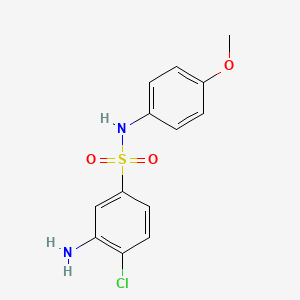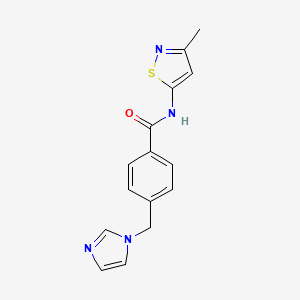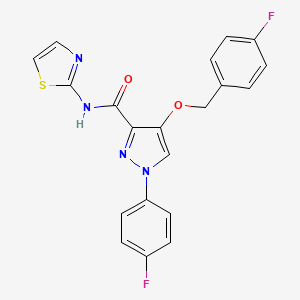
7-(Trimethylsilyl)hept-6-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trimethylsilyl)hept-6-yn-2-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-6-yn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-6-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-6-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the alcohol group, facilitating the nucleophilic attack on the trimethylsilyl chloride.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trimethylsilyl)hept-6-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of hept-6-yn-2-one or hept-6-yn-2-al.
Reduction: Formation of hept-6-en-2-ol or heptane-2-ol.
Substitution: Formation of various functionalized hept-6-yn-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(Trimethylsilyl)hept-6-yn-2-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals, serving as an intermediate in the development of drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(Trimethylsilyl)hept-6-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and protection to the alkyne moiety, allowing selective reactions to occur at the hydroxyl group or other positions on the molecule. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
7-(Trimethylsilyl)hept-6-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
7-(Trimethylsilyl)hept-5-yn-2-ol: Similar structure but with the alkyne moiety at a different position.
7-(Trimethylsilyl)hept-6-yn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 7-(Trimethylsilyl)hept-6-yn-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various applications.
Eigenschaften
IUPAC Name |
7-trimethylsilylhept-6-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNKAMJCLYLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
![rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans](/img/structure/B2557962.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2557965.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)


![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)
